![molecular formula C10H11ClO2 B2354220 2-{[(4-Chlorophenyl)methoxy]methyl}oxirane CAS No. 66931-55-3](/img/structure/B2354220.png)

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

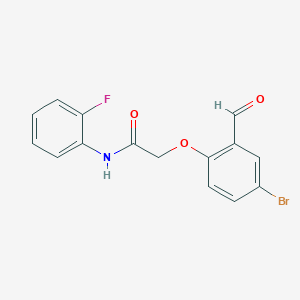

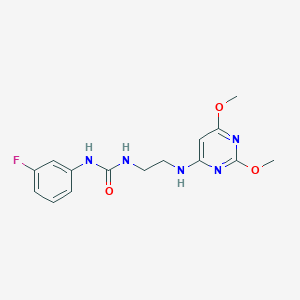

“2-{[(4-Chlorophenyl)methoxy]methyl}oxirane” is a chemical compound with the CAS Number: 66931-55-3 . It has a molecular weight of 198.65 . The IUPAC name for this compound is 2-{[(4-chlorobenzyl)oxy]methyl}oxirane .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 . This indicates that the compound has a molecular structure consisting of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Polymer Chemistry and Applications

- Research by Merlani et al. (2015) explored the polymerization of a 2,3-disubstituted oxirane, leading to polymers with stiff, stretched conformations. These polymers demonstrate intramolecular charge transfer interactions due to the π-stacked structure between carbonyl and aromatic groups, indicating potential in advanced material science applications (Merlani et al., 2015).

Electropolymerization and Electrochromic Properties

- Zhang et al. (2014) synthesized derivatives of 2-methyl oxirane and studied their structural, electrochemical, optical, and thermal properties. The introduction of hydroxymethyl or ethylene oxide groups significantly enhanced the electrochromic properties, such as high contrast ratios and fast response times, of these polymers (Zhang et al., 2014).

Chemical Synthesis and Reactions

- Kalugin and Litvinov (1991) investigated the alkylation of CH-acids with 2-{[organylthio]methyl}oxirans, forming various sulfur-containing compounds. This study contributes to the understanding of oxirane-based reactions in organic synthesis (Kalugin & Litvinov, 1991).

Diastereofacial Selectivity in Oxirane Epoxidation

- Jackson et al. (1991) reported on the epoxidation of γ-oxygenated-α,β-unsaturated sulfones, leading to syn- and anti-2-(phenylsulfonyl)oxiranes. This study provided insights into the control of diastereofacial selectivity in the nucleophilic epoxidation process (Jackson et al., 1991).

Corrosion Inhibition in Industrial Applications

- Dagdag et al. (2019) explored the synthesis and characterization of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. Their study demonstrated the effectiveness of these monomers, contributing to the development of new materials for corrosion protection (Dagdag et al., 2019).

Olfactory Characteristics of Derivatives

- Okopi and Affiku (2020) studied the structure-odor relationship of methyl eugenol and its derivatives, including 2-{[4-methoxyphenyl]methyl}oxirane. Their research highlights the impact of chemical transformations on odor characteristics, important in fragrance and flavor industries (Okopi & Affiku, 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)methoxymethyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)5-12-6-10-7-13-10/h1-4,10H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNBCVOWXDVDPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Chlorophenyl)methoxy]methyl}oxirane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)

![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)

![4-[benzyl(methyl)amino]-N-(4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2354151.png)

![1-acetyl-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2354159.png)